silane CAS No. 648435-56-7](/img/structure/B12605723.png)
[6-(4-Methoxyphenyl)hex-1-ene-3,5-diyn-1-yl](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Methoxyphenyl)hex-1-ene-3,5-diyn-1-ylsilane: is an organosilicon compound characterized by the presence of a methoxyphenyl group, a hex-1-ene chain, and a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)hex-1-ene-3,5-diyn-1-ylsilane typically involves the coupling of a methoxyphenyl derivative with a hex-1-ene-3,5-diyn-1-yl precursor, followed by the introduction of the trimethylsilyl group. Common reagents used in this synthesis include palladium catalysts and bases such as potassium carbonate. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Methoxyphenyl)hex-1-ene-3,5-diyn-1-ylsilane: can undergo various types of chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The alkyne groups can be reduced to alkenes or alkanes.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium or platinum catalysts are typical.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group would yield quinones, while reduction of the alkyne groups would produce alkenes or alkanes.
Applications De Recherche Scientifique
6-(4-Methoxyphenyl)hex-1-ene-3,5-diyn-1-ylsilane: has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Potential use in the development of bioactive molecules due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, particularly in the design of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as increased thermal stability or unique electronic characteristics.
Mécanisme D'action
The mechanism by which 6-(4-Methoxyphenyl)hex-1-ene-3,5-diyn-1-ylsilane exerts its effects is not fully understood. its molecular targets and pathways likely involve interactions with enzymes or receptors that recognize its unique structural motifs. The presence of the trimethylsilyl group may also influence its reactivity and binding properties.
Comparaison Avec Des Composés Similaires
6-(4-Methoxyphenyl)hex-1-ene-3,5-diyn-1-ylsilane: can be compared with other organosilicon compounds, such as:
- 6-(4-Methoxyphenyl)hex-1-ene-3,5-diyn-1-ylsilane
- 6-(4-Methoxyphenyl)hex-1-ene-3,5-diyn-1-ylsilane
These similar compounds differ in the number and type of substituents on the silicon atom. The trimethylsilyl group in 6-(4-Methoxyphenyl)hex-1-ene-3,5-diyn-1-ylsilane provides unique steric and electronic properties, making it distinct from its analogs.
Propriétés
Numéro CAS |
648435-56-7 |
|---|---|
Formule moléculaire |
C16H18OSi |
Poids moléculaire |
254.40 g/mol |
Nom IUPAC |
6-(4-methoxyphenyl)hex-1-en-3,5-diynyl-trimethylsilane |
InChI |
InChI=1S/C16H18OSi/c1-17-16-12-10-15(11-13-16)9-7-5-6-8-14-18(2,3)4/h8,10-14H,1-4H3 |
Clé InChI |
YLGKPHIXZVIDRT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C#CC#CC=C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-Oxo-2-(thiophen-2-yl)ethyl]-4-(thiophen-2-yl)pyrimidin-1-ium bromide](/img/structure/B12605655.png)
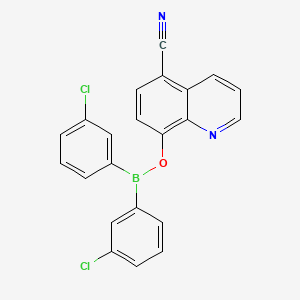
![4-[2-(Benzenesulfonyl)ethenyl]benzaldehyde](/img/structure/B12605662.png)
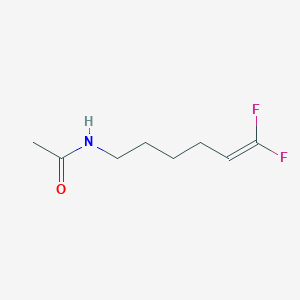
![5-Bromo-2-[(6-chloropyridin-3-yl)oxy]pyridine](/img/structure/B12605674.png)
![Phenyl 2-[(pyridine-2-carbonyl)amino]benzoate](/img/structure/B12605680.png)
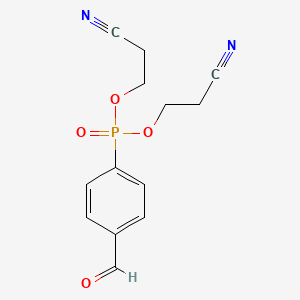
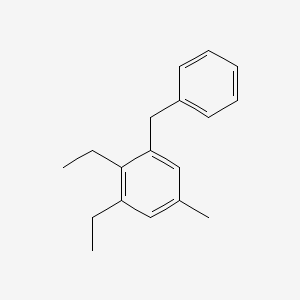

![{(1S)-1-[(3,3-Dimethylbut-1-yn-1-yl)sulfanyl]-2-methoxyethyl}benzene](/img/structure/B12605697.png)
![Dipentan-3-yl 2-[(pyridin-2-yl)sulfanyl]pentanedioate](/img/structure/B12605702.png)
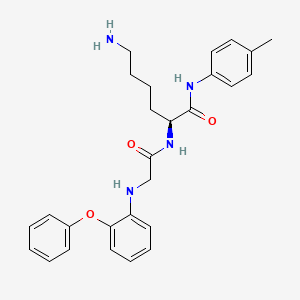
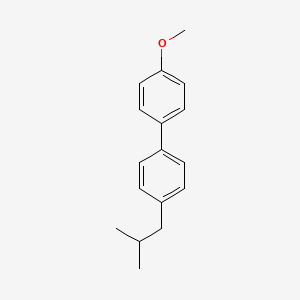
![{3-[4-(Dimethylamino)phenyl]azulen-1-yl}(phenyl)methanone](/img/structure/B12605726.png)
